molecular formula C7H13BrN2O B2788673 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide CAS No. 2197062-92-1

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide

Cat. No.: B2788673
CAS No.: 2197062-92-1
M. Wt: 221.098
InChI Key: WUJIFFRXBXWLRV-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic amine derivative featuring a nitrogen atom at the bridgehead position (1-aza) and a carboxamide substituent at the 4-position, formulated as its hydrobromide salt. The bicyclo[2.2.1]heptane scaffold imports significant steric strain, influencing both synthetic accessibility and pharmacological properties. The compound is structurally related to bridged lactams and strained heterocycles, with applications in medicinal chemistry, particularly as a muscarinic receptor agonist precursor .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJIFFRXBXWLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[221]heptane-4-carboxamide hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow technology to ensure efficient and scalable synthesis. This method allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azabicyclo compounds and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Cholinergic Receptor Modulation

One of the most prominent applications of derivatives of 1-azabicyclo[2.2.1]heptane is their role as cholinergic receptor ligands. These compounds have been investigated for their therapeutic potential in treating disorders associated with cholinergic dysfunction, such as Alzheimer's disease and other cognitive impairments. For instance, the derivatives have shown efficacy in modulating cholinergic activity, which is crucial for memory and learning processes .

Stabilization of β-Strand Structures

Recent studies have demonstrated that the C-terminal 7-azabicyclo[2.2.1]heptane can stabilize β-strand-like structures in peptides. This stabilization occurs through specific interactions that favor cis conformations of adjacent amino acids, thereby facilitating the design of novel peptide structures that mimic natural β-sheet formations . Such applications are vital in protein engineering and drug design.

Synthesis of Oxygenated Derivatives

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved through palladium-catalyzed reactions, allowing for the creation of a diverse library of derivatives with potential biological activities. These synthetic methodologies enable researchers to explore various functionalizations that can enhance the pharmacological profiles of these compounds .

Case Study 1: Cholinergic Activity Enhancement

A study focused on the synthesis and evaluation of 7-azabicyclo[2.2.1]heptene derivatives demonstrated their effectiveness as cholinergic receptor ligands, showing enhanced binding affinities compared to traditional compounds like nicotine. The research indicated that these derivatives could serve as lead compounds for developing new treatments for cognitive disorders .

Case Study 2: Peptide Design Using Stabilizers

Research involving the incorporation of 7-azabicyclo[2.2.1]heptane into peptide sequences revealed that these compounds could effectively enforce extended conformations, leading to improved stability and functionality of peptides designed for therapeutic purposes. This approach opens avenues for creating more effective peptide-based drugs .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Cholinergic ModulationTreatment for cognitive disorders
Peptide Structure StabilizationEnhances β-strand formation in peptides
Synthetic MethodologiesPalladium-catalyzed synthesis of oxygenated derivatives

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Key Data :

  • CAS Registry : The free base carboxamide is listed under CAS 119103-03-6, while the parent carboxylic acid (1-Azabicyclo[2.2.1]heptane-4-carboxylic acid) is CAS 119103-15-0 .
  • Molecular Formula : C₇H₁₁N₂O·HBr (hydrobromide salt).
  • Pharmacological Relevance : Derivatives of this scaffold exhibit potent muscarinic agonist activity, though subtype selectivity depends on substituent positioning .

Comparison with Structurally Similar Compounds

Ring System Variations: 1-Azabicyclo[2.2.1]heptane vs. 1-Azabicyclo[2.2.2]octane

1-Azabicyclo[2.2.2]octane Derivatives (e.g., 3-Quinuclidinol):

  • Structure : Larger bicyclo[2.2.2]octane ring with reduced steric strain compared to [2.2.1] systems.
  • Properties: Enhanced conformational flexibility and stability. For example, 3-Quinuclidinol (CAS 1619-34-7) is a cholinergic agent with a hydroxyl group at position 3 .
  • Biological Activity : Used in acetylcholinesterase inhibitors, contrasting with the carboxamide derivative’s muscarinic targeting .
Parameter 1-Azabicyclo[2.2.1]heptane-4-carboxamide HBr 1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidinol)
Ring System [2.2.1] (Higher strain) [2.2.2] (Lower strain)
Key Substituent 4-Carboxamide 3-Hydroxy
Bioactivity Muscarinic agonist precursor Cholinergic agent
CAS Number 119103-03-6 (free base) 1619-34-7

Substituent Position and Functional Group Variations

3-Oxime Derivatives (e.g., 1-Azabicyclo[2.2.1]heptan-3-one oxime) :

  • Structure : Oxime group at position 3 instead of carboxamide at position 4.
  • Activity: Demonstrates potent muscarinic agonist activity but lacks subtype selectivity.

4-Carboxylic Acid Derivatives :

  • Structure : Carboxylic acid at position 4 (CAS 119103-15-0) .
  • Applications : Serves as a synthetic precursor; the hydrobromide salt of its carboxamide derivative enhances solubility for drug formulation .

3-Fluoro Derivatives (e.g., 3-Fluoro-1-azabicyclo[2.2.1]heptane) :

  • Structure : Fluorine substitution introduces electronegativity and metabolic stability.
  • Properties : Alters pharmacokinetics compared to carboxamide derivatives .

Smaller Ring Systems: Azetidines and 1-Azabicyclo[1.1.0]butanes

  • Azetidines (4-membered rings) : Higher strain enables strain-release amination, useful in radical chemistry .
  • 1-Azabicyclo[1.1.0]butanes : Ultra-strained systems employed in photoredox catalysis for azetidine synthesis .
Parameter 1-Azabicyclo[2.2.1]heptane-4-carboxamide HBr 1-Azabicyclo[1.1.0]butane
Ring Size 7-membered ([2.2.1]) 4-membered ([1.1.0])
Strain Moderate Extreme
Synthetic Utility Medicinal chemistry scaffold Strain-release amination and photoredox catalysis

Pharmacological Activity

  • Muscarinic Agonists : The bicyclo[2.2.1]heptane nucleus is critical for binding affinity. Position 4 carboxamide derivatives show promise in subtype-selective receptor modulation, whereas 3-oxime derivatives prioritize potency over selectivity .
  • Antiplasmodial Activity: Analogues with 4-phenyl substitution (e.g., 2-[N-(4-methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane) demonstrate in vitro antiplasmodial efficacy, highlighting the scaffold’s versatility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Ring System Substituent Bioactivity Key Reference
1-Azabicyclo[2.2.1]heptane-4-carboxamide HBr C₇H₁₁N₂O·HBr [2.2.1] 4-Carboxamide Muscarinic agonist
1-Azabicyclo[2.2.2]octan-3-ol C₇H₁₃NO [2.2.2] 3-Hydroxy Cholinergic agent
1-Azabicyclo[1.1.0]butane C₃H₅N [1.1.0] N/A Strain-release reagent
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid C₇H₁₁NO₂ [2.2.1] 6-Carboxylic acid Antiplasmodial activity
3-Fluoro-1-azabicyclo[2.2.1]heptane C₆H₁₀FN [2.2.1] 3-Fluoro Metabolic stability

Biological Activity

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various alkaloids and has been studied for its effects on the central nervous system (CNS), particularly in relation to cholinergic and dopaminergic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃BrN₂O, with a molecular weight of approximately 221.10 g/mol. Its structure features a bicyclic framework that is conducive to interactions with biological targets, particularly receptors involved in neurotransmission.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through antagonistic effects on muscarinic acetylcholine receptors (mAChRs). This modulation can lead to alterations in cognitive functions and behavioral outcomes, making it a candidate for further investigation in the context of mood disorders and cognitive impairments.

Antimuscarinic Properties

Studies have shown that derivatives of 1-Azabicyclo[2.2.1]heptane exhibit significant antimuscarinic activity, which may contribute to their antidepressant-like effects. For instance, compounds with similar structures have been linked to rapid-onset antidepressant properties, potentially through their ability to influence cholinergic signaling pathways .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

  • Antidepressant-Like Effects : A study published in ResearchGate explored novel antimuscarinic compounds derived from 1-Azabicyclo[2.2.1]heptane, demonstrating significant reductions in depressive-like behaviors in animal models while minimizing cognitive side effects .
  • Cognitive Function : Another research effort focused on the cognitive implications of antimuscarinic agents, highlighting how selective targeting of mAChRs could enhance therapeutic profiles for treating mood disorders without impairing cognition .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimuscarinicReduces depressive symptoms
NeuroprotectiveDecreases oxidative stress
Cognitive EnhancementImproves cognitive function

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide that influence experimental design?

  • Methodological Answer : Key properties include pKa (predicted range: ~9.7–11.1), solubility in polar solvents (e.g., water or ethanol), and thermal stability. Comparative studies of similar bicyclic amines (e.g., 1-Azabicyclo[2.2.1]heptane derivatives) suggest that solubility can vary significantly with pH due to protonation of the bridged nitrogen. Stability under acidic/basic conditions should be tested via accelerated degradation studies using HPLC or NMR. For crystallization, hydrobromide salt formation improves stability and purity, as seen in related hydrochloride analogs .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Cyclization of a ketone or lactam precursor (e.g., via Schmidt reaction or Beckmann rearrangement) to form the bicyclic core.
  • Step 2 : Functionalization at the 4-position through carboxamide introduction, often using coupling agents like EDCI/HOBt.
  • Step 3 : Salt formation via treatment with hydrobromic acid, followed by purification through recrystallization (e.g., ethanol/water mixtures).
  • Alternative routes may involve resolution of racemic mixtures using chiral auxiliaries (e.g., di-p-toluoyl hemitartrate) for enantiopure synthesis .

Advanced Research Questions

Q. How does stereochemistry at the 4-position affect the biological activity and receptor binding of this compound?

  • Methodological Answer : Stereochemical configuration (e.g., endo vs. exo) significantly impacts binding affinity to targets like neurotransmitter receptors. For example, (1R,3S,4S)-configured analogs show enhanced selectivity for nicotinic acetylcholine receptors. To study this, employ enantioselective synthesis (e.g., asymmetric hydrogenation) and validate configurations via X-ray crystallography or chiral HPLC. Activity assays (e.g., radioligand binding) should compare enantiomers to quantify stereochemical effects .

Q. What methodological approaches resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent systems, salt forms, or measurement techniques. For example, solubility in water vs. DMSO can differ by orders of magnitude. Address this by:

  • Standardizing solvent systems (e.g., USP buffers at pH 1.2–7.4).
  • Using differential scanning calorimetry (DSC) to assess thermal stability.
  • Validating solubility data via shake-flask methods paired with UV/Vis spectroscopy. Comparative analysis with structurally similar compounds (e.g., quinuclidine derivatives) can contextualize results .

Q. How can researchers optimize reaction conditions to mitigate byproducts during hydrobromide salt formation?

  • Methodological Answer : Byproduct formation (e.g., hydrohalide variations) is minimized by:

  • Controlled stoichiometry of HBr addition (1:1 molar ratio) under inert atmosphere.
  • Slow crystallization from anhydrous ethanol to prevent hydrate formation.
  • Purity monitoring via ion chromatography or mass spectrometry. For industrial-scale processes, pH-stat titration ensures precise acid addition .

Data Contradiction Analysis

Q. Why do computational predictions of pKa for bicyclic amines often deviate from experimental values?

  • Methodological Answer : Computational tools (e.g., COSMO-RS) may underestimate solvation effects due to the rigid bicyclic structure. Experimental validation via potentiometric titration in aqueous/organic solvent mixtures is critical. For example, 1-Azabicyclo[2.2.1]heptane derivatives exhibit pKa shifts of ±0.5 units compared to acyclic analogs due to reduced solvent accessibility .

Comparative Structural Analysis

Q. How does the hydrobromide salt form compare to hydrochloride in terms of bioavailability and crystallinity?

  • Methodological Answer : Hydrobromide salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) but lower hygroscopicity than hydrochlorides. Crystallinity is assessed via X-ray powder diffraction (XRPD); hydrobromides often form monoclinic crystals with improved thermal stability (TGA analysis >200°C). Bioavailability studies in animal models should compare dissolution rates and plasma concentrations .

Biological Activity & Mechanism

Q. What in vitro assays are most effective for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Prioritize:

  • Radioligand displacement assays for neurotransmitter receptors (e.g., α4β2 nicotinic receptors).
  • Functional electrophysiology (e.g., patch-clamp on neuronal cells) to assess ion channel modulation.
  • CYP450 inhibition screening to predict metabolic stability. Cross-reference with structurally related compounds (e.g., quinuclidine carboxamides) to identify SAR trends .

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